1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol
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Overview
Description
1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol is a branched-chain ionizable cationic lipidoid with five hydroxyl groups. This compound is known for its role in the formation of lipid nanoparticles (LNPs) for the delivery of mRNA, siRNA, or self-amplifying RNA (saRNA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol involves multiple steps, including the reaction of bis(2-hydroxydodecyl)amine with ethylene diamine and subsequent methylation. The reaction conditions typically involve the use of solvents such as ethanol, DMSO, or DMF, and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions may require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted alcohols .
Scientific Research Applications
1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol has several scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the formation of lipid nanoparticles for the delivery of genetic material such as mRNA, siRNA, and saRNA.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeted therapies and vaccines.
Mechanism of Action
The mechanism of action of 1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol involves its ability to form lipid nanoparticles that can encapsulate and protect genetic material. The compound interacts with cellular membranes, facilitating the delivery of the encapsulated material into cells. The hydroxyl groups enable further derivatization or replacement with other reactive functional groups, enhancing its versatility and functionality .
Comparison with Similar Compounds
Similar Compounds
2-Dodecanol, 1,1’-[[2-[4-[2-[[2-[bis[(2S)-2-hydroxydodecyl]amino]ethyl][(2S)-2-hydroxydodecyl]amino]ethyl]-1-piperazinyl]ethyl]imino]bis-, (2S,2′S): Similar in structure but differs in the arrangement of functional groups.
1,1’-((2-(4-(2-((2-(Bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol): Another similar compound with slight variations in the molecular structure.
Uniqueness
1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol is unique due to its specific arrangement of hydroxyl groups and its ability to form stable lipid nanoparticles. This makes it particularly effective for the delivery of genetic material and other therapeutic agents .
Properties
Molecular Formula |
C53H111N3O4 |
---|---|
Molecular Weight |
854.5 g/mol |
IUPAC Name |
1-[2-[2-[bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol |
InChI |
InChI=1S/C53H111N3O4/c1-6-10-14-18-22-26-30-34-38-50(57)46-55(47-51(58)39-35-31-27-23-19-15-11-7-2)44-42-54(5)43-45-56(48-52(59)40-36-32-28-24-20-16-12-8-3)49-53(60)41-37-33-29-25-21-17-13-9-4/h50-53,57-60H,6-49H2,1-5H3 |
InChI Key |
LVXMNISFCHVOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCN(C)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |
Origin of Product |
United States |
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